(R)-1-Azaspiro[4.4]nonane-2,6-dione

Chiral purity Enantiomeric excess Absolute configuration

The (R)-enantiomer (CAS 187106-15-6) is the sole stereochemically competent precursor for antileukemic (−)-cephalotaxine; the (S)-isomer and racemate are inactive. Directly install the chiral spiro center with >98% ee in scalable Kuehne end-game sequence. Procure the validated chiral building block to eliminate resolution waste.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 187106-15-6
Cat. No. B065117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Azaspiro[4.4]nonane-2,6-dione
CAS187106-15-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCC(=O)N2
InChIInChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)/t8-/m1/s1
InChIKeyLXGWFGOAUWPEFB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Azaspiro[4.4]nonane-2,6-dione (CAS 187106-15-6): Chiral Spirocyclic Lactam for Asymmetric Synthesis Procurement


(R)-1-Azaspiro[4.4]nonane-2,6-dione (CAS 187106-15-6) is a chiral, non-racemic bicyclic lactam featuring a spirocyclic junction at the 5-position, with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol [1]. The compound exhibits a specific rotation of [α]D²⁷·⁶ +188.9 (c=1.1, CHCl₃), confirming its (R)-absolute configuration at the spiro center [1]. Its primary documented role is as a key chiral intermediate in the enantioselective total synthesis of (−)-cephalotaxine, the parent alkaloid of the antileukemic harringtonine esters . The rigid spirocyclic architecture constrains conformational freedom, making it a privileged scaffold for constructing chiral ligands, diamines, and organocatalysts with defined three-dimensional geometry [2].

Why Generic Substitution of (R)-1-Azaspiro[4.4]nonane-2,6-dione Is Scientifically Unsound


Interchanging (R)-1-azaspiro[4.4]nonane-2,6-dione with its (S)-enantiomer (CAS 187106-14-5), the racemic mixture, or regioisomeric 2-azaspiro[4.4]nonane-1,3-dione carries quantifiable consequences for downstream synthetic and biological outcomes. The antileukemic activity of harringtonine esters is strictly stereospecific: esters derived from 'unnatural' (+)-cephalotaxine (derived from the (S)-enantiomer) are devoid of antileukemic activity, while only the (−)-enantiomer from the (R)-spiro precursor is pharmacologically active . The racemic mixture (CAS 187106-12-3) requires additional chiral resolution steps and halves the theoretical yield of the desired enantiomer [1]. The 2-azaspiro[4.4]nonane-1,3-dione regioisomer (CAS 1124-95-4) places the nitrogen atom and carbonyl groups in a different spatial arrangement, fundamentally altering hydrogen-bonding patterns and metal-coordination geometry, precluding its use as a direct substitute in cephalotaxine synthesis or chiral ligand construction.

Quantitative Differentiation Evidence for (R)-1-Azaspiro[4.4]nonane-2,6-dione


Specific Rotation Establishes Absolute Stereochemical Identity vs. (S)-Enantiomer

The (R)-enantiomer exhibits a specific rotation of [α]D²⁷·⁶ +188.9 (c=1.1, CHCl₃), while the (S)-enantiomer (CAS 187106-14-5) displays the opposite sign of rotation [1]. This large-magnitude optical rotation provides a simple, quantitative QC metric for confirming enantiomeric identity and purity upon receipt, distinguishing it from the racemate (CAS 187106-12-3) which shows no net optical rotation.

Chiral purity Enantiomeric excess Absolute configuration

Enantioselective Synthesis Efficiency: (R)-Ketal Intermediate Achieves ≥95% ee with 26% Overall Yield

The enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal proceeds in 8 chemical operations with an overall yield of 26% and enantiomeric excess ≥95%, employing a Curtius rearrangement strategy to install the α-nitrogen substituent with perfect stereochemical fidelity at the quaternary carbon center . By comparison, the racemic approach via HPLC separation of diastereomeric ketals yields both enantiomers but with a maximum theoretical yield of 50% for each enantiomer and requires chromatographic chiral separation infrastructure .

Asymmetric synthesis Enantiomeric excess Curtius rearrangement

Downstream Stereochemical Integrity: (−)-Cephalotaxine Obtained in 98.7% ee Without Racemization

The (R)-1-azaspiro[4.4]nonane skeleton, accessed via stereocontrolled semipinacolic rearrangement of an α-hydroxyiminium ion, was transformed into (−)-cephalotaxine without any racemization or epimerization, yielding the natural product in 98.7% ee with 9.8% overall yield over 16 steps [1]. Critically, the Kuehne racemic synthesis serves as a comparator: it produces (±)-cephalotaxine which, without subsequent resolution, contains 50% of the inactive (+)-enantiomer [1][2].

Total synthesis Stereochemical fidelity Cephalotaxine

Derivatization Versatility: Conversion to Chiral Rigid Diamines for Asymmetric Organocatalysis

The 1-azaspiro[4.4]nonane-2,6-dione scaffold was converted in 35% overall yield to the chiral rigid diamine 6-pyrrolidine-1-yl-1-aza-spiro[4.4]nonane (compound 13), which demonstrated catalytic activity in enantioselective Michael addition reactions [1]. In contrast, the regioisomeric 2-azaspiro[4.4]nonane-1,3-dione scaffold (CAS 1124-95-4) has been explored primarily for anticonvulsant applications (MES ED₅₀ = 111 mg kg⁻¹ for N-benzyloxy derivative) rather than as a chiral catalyst precursor, reflecting fundamentally different reactivity profiles stemming from the altered nitrogen placement [2].

Chiral diamine Organocatalysis Michael addition

Chiral Resolution Methodology: Acetal Derivatization Enables Scalable Enantiomer Separation from Racemate

The racemic 1-azaspiro[4.4]nonane-2,6-dione was synthesized from cyclopentanone in only 5 steps and resolved via chiral acetal formation, providing both enantiomers in optically pure form [1]. This contrasts with the alternative semipinacolic rearrangement-based approach using (S)-1-(1-naphthyl)ethylamine as a chiral inducer, which requires a specific chiral auxiliary and achieves up to 79% diastereoisomeric excess (de) during spirocyclization . The acetal resolution method is advantageous for large-scale preparation because it uses readily available chiral diols and avoids stoichiometric chiral auxiliaries.

Chiral resolution Acetal derivatization Process chemistry

Validated Application Scenarios for (R)-1-Azaspiro[4.4]nonane-2,6-dione Based on Quantitative Evidence


Enantioselective Total Synthesis of (−)-Cephalotaxine and C-7 Alkylated Analogues

The (R)-configured spirocyclic lactam serves as the cornerstone chiral intermediate (CD subunit) for constructing (−)-cephalotaxine. The spiro compound is transformed into the natural product in 98.7% ee without racemization or epimerization, following the Kuehne end-game sequence [1]. The ketal-protected derivative enables N-alkylation with arylethyl tosylates to install rings A and B, after which ketal hydrolysis and Friedel-Crafts cyclization complete the pentacyclic framework . This validated route is adaptable to the synthesis of C-7 alkylated cephalotaxine analogues for structure-activity relationship studies targeting antileukemic activity [1].

Synthesis of Enantiomerically Pure Rigid Chiral Diamines for Asymmetric Organocatalysis

The spiro-dione scaffold is reduced and functionalized to produce rigid chiral diamines such as 6-pyrrolidine-1-yl-1-aza-spiro[4.4]nonane, obtained in 35% overall yield from the parent dione [1]. These diamines function as chiral nonmetallic catalysts in enantioselective Michael addition reactions of carbonyl compounds to nitroalkenes. The constrained spirocyclic framework limits conformational flexibility, enhancing stereochemical communication between the catalyst and substrate compared to flexible acyclic diamine catalysts [1].

Development of 1-Azaspiro[4.4]nonane-Based Chiral Ligands and SPD Catalysts

Following chiral resolution of 1-azaspiro[4.4]nonane-6-one, the enantiopure (R)-configured scaffold has been elaborated into several SPD-type chiral ligands and catalysts for asymmetric transformations [1]. The patent literature (CN107879967A) describes the preparation of 1-azaspiro[4.4]nonane-6-one via semipinacol rearrangement followed by chiral resolution, explicitly targeting its use as a precursor for chiral ligands and catalysts . The rigid spirocyclic architecture imparts conformational rigidity to metal complexes, a property sought after in asymmetric catalysis for achieving high enantioselectivity.

Modular Synthesis of 1-Azaspiro[4.4]nonane Building Block Libraries for Drug Discovery

Recent Au-catalyzed [2+3] annulation methodology enables the expeditious assembly of functionalized 1-azaspiro[4.4]nonane building blocks, which have been strategically employed in the divergent total syntheses of cephalotaxine and cephalezomine H [1]. The domino radical bicyclization approach provides access to 1-azaspiro[4.4]nonane derivatives in 11–67% yields with trans configuration preference, enabling the generation of diverse compound libraries from a common spirocyclic scaffold . This modularity is valuable for medicinal chemistry programs exploring spirocyclic chemotypes.

Quote Request

Request a Quote for (R)-1-Azaspiro[4.4]nonane-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.